molecular formula C7H8N2O3 B7888620 ethyl 4-oxo-1H-pyrimidine-6-carboxylate

ethyl 4-oxo-1H-pyrimidine-6-carboxylate

Cat. No.: B7888620
M. Wt: 168.15 g/mol
InChI Key: RDEDWQDJPRDEBZ-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-1H-pyrimidine-6-carboxylate (CAS 223788-14-5) is a pyrimidine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms. The molecule features a ketone group at position 4 and an ethyl ester moiety at position 6 . This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity is influenced by the electron-withdrawing effects of the 4-oxo group and the ester functionality, making it a key scaffold for further derivatization.

Properties

IUPAC Name

ethyl 4-oxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-6(10)9-4-8-5/h3-4H,2H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEDWQDJPRDEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)N=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC(=O)N=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

In the case of ethyl 4-oxo-1H-pyrimidine-6-carboxylate, the β-ketoester ethyl 3-oxobutanoate (ethyl acetoacetate) reacts with urea or acetamidine under basic conditions to form the pyrimidine ring. The reaction proceeds via nucleophilic attack of the amidine nitrogen on the β-carbonyl group, followed by cyclization and elimination of water (Fig. 1).

Critical Parameters:

  • Base : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.

  • Temperature : 0–5°C for initial mixing, followed by gradual warming to room temperature.

  • Solvent : Anhydrous conditions are essential to prevent hydrolysis of the β-ketoester.

Optimization and Yield

A patent describing a related synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine reported a 32% yield for the β-ketoester intermediate. Adapting this to this compound would require substituting fluorinated reagents with non-fluorinated analogs. For example:

  • Step 1 : Condensation of ethyl acetoacetate with propionyl chloride in THF using NaH yields ethyl 3-oxopentanoate.

  • Step 2 : Reaction with acetamidine in methanol/sodium methoxide forms the pyrimidine ring.

Hydrolysis and Esterification of Bipyridinium Precursors

An alternative route involves hydrolyzing a pre-formed pyridine or bipyridinium compound followed by esterification. This method was serendipitously observed during attempts to crystallize 3′-carboxy-3-methyl-(1,4′-bipyridin)-1-ium chloride.

Key Steps:

  • Hydrolysis : The bipyridinium chloride undergoes hydrolysis in ethanol/water to yield 4-oxo-1,4-dihydropyridine-3-carboxylic acid.

  • Esterification : The carboxylic acid is esterified with ethanol under acidic or basic conditions to form the ethyl ester.

Oxidative Modification of 4-Hydroxypyrimidine Derivatives

Oxidation of 4-hydroxypyrimidine-6-carboxylates offers a pathway to introduce the 4-oxo group. This method is less common but viable for substrates sensitive to cyclocondensation conditions.

Oxidation Agents:

  • Jones reagent (CrO3/H2SO4): Effective for oxidizing secondary alcohols to ketones.

  • Pyridinium chlorochromate (PCC) : Milder conditions suitable for acid-sensitive substrates.

Example Protocol:

  • Synthesis of 4-hydroxypyrimidine-6-carboxylate : Condense ethyl acetoacetate with urea in NaOMe/MeOH.

  • Oxidation : Treat with PCC in dichloromethane at 0°C for 4 hours.

  • Purification : Column chromatography (SiO2, ethyl acetate/hexane).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield*
CyclocondensationAtom-economical, one-pot synthesisRequires anhydrous conditions30–40%
Hydrolysis/EsterificationHigh purity via crystallizationMulti-step, low scalabilityNot reported
OxidationSelective for 4-oxo groupRisk of over-oxidation25–35%

*Yields are estimates based on analogous reactions.

Structural Characterization and Validation

Successful synthesis requires validation via:

  • 1H NMR : Peaks for ethyl ester (δ 1.29 ppm, triplet; δ 4.28 ppm, quartet) and pyrimidine NH (δ 10.2 ppm, broad).

  • 13C NMR : Carbonyl signals at δ 167.8 ppm (ester) and δ 175.3 ppm (ketone).

  • IR : Strong bands at 1720 cm⁻¹ (C=O ester) and 1680 cm⁻¹ (C=O ketone) .

Chemical Reactions Analysis

Types of Reactions: Compound “ethyl 4-oxo-1H-pyrimidine-6-carboxylate” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Compound “ethyl 4-oxo-1H-pyrimidine-6-carboxylate” has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies to understand biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which compound “ethyl 4-oxo-1H-pyrimidine-6-carboxylate” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activities, and other biochemical functions. The exact pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs of ethyl 4-oxo-1H-pyrimidine-6-carboxylate, highlighting substituent differences and molecular characteristics:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications References
This compound 4-oxo, 6-ethyl carboxylate C7H8N2O3 168.15* Intermediate in heterocyclic synthesis; potential precursor for bioactive molecules
Mthis compound 4-oxo, 6-methyl carboxylate C6H6N2O3 154.12 Simplified ester; used in crystallographic studies due to smaller size
Ethyl 6-methyl-2-oxo-1H-pyrimidine-4-carboxylate 6-methyl, 2-oxo, 4-ethyl carboxylate C8H10N2O3 182.18 Increased lipophilicity due to methyl group; studied for hydrogen-bonding patterns
Ethyl 6-amino-2-oxo-1H-pyrimidine-5-carboxylate 6-amino, 2-oxo, 5-ethyl carboxylate C7H9N3O3 183.17 Enhanced aqueous solubility due to amino group; potential pharmacological applications
Ethyl 4-(3-methylthiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-thienyl, 6-methyl, 2-oxo C14H18N2O3S 294.37 Thienyl group introduces aromaticity; explored for antifungal activity

*Calculated molecular weight based on formula C7H8N2O3.

Crystallographic and Hydrogen-Bonding Patterns

Studies using SHELX software () reveal that pyrimidine derivatives often form layered crystal structures stabilized by intermolecular hydrogen bonds. For example, ethyl 6-methyl-2-oxo-1H-pyrimidine-4-carboxylate exhibits a planar pyrimidine ring with hydrogen bonds between the 2-oxo group and adjacent NH groups, contributing to its stability . Such patterns are critical for predicting solubility and melting points.

Q & A

Q. What are the standard synthetic routes for ethyl 4-oxo-1H-pyrimidine-6-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, such as condensation of substituted pyrimidine precursors with carboxylate esters under controlled conditions. Key parameters include:

  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency.
  • Temperature : Reactions often proceed at 60–100°C to balance yield and side-product formation.
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates. Optimization involves iterative adjustment of these parameters and monitoring via TLC or HPLC to confirm intermediate purity .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound and its intermediates?

Methodological characterization includes:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry and functional groups (e.g., ester carbonyl at ~170 ppm).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • Infrared (IR) spectroscopy : Detection of carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and N-H bonds.
  • HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., antimicrobial vs. antitumor efficacy) may arise from:

  • Assay variability : Standardize protocols (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity) across studies.
  • Structural analogs : Compare substituent effects (e.g., trifluoromethyl vs. chlorophenyl groups) on target binding.
  • Mechanistic studies : Use kinase inhibition assays or molecular docking to identify primary targets .

Q. What computational strategies are effective in predicting the reactivity of this compound for targeted modifications?

Advanced methods include:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular dynamics (MD) simulations : Model interactions with biological targets (e.g., enzyme active sites).
  • Retrosynthetic analysis : Tools like ICSynth (from ICReDD) propose synthetic pathways for novel derivatives .

Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacokinetic properties of this compound derivatives?

Methodological approaches include:

  • Derivatization : Introduce solubilizing groups (e.g., polyethylene glycol chains) or bioisosteres (e.g., replacing ester with amide).
  • In vitro ADME assays : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell models.
  • Pharmacophore modeling : Identify critical binding features (e.g., hydrogen-bond acceptors at C4-oxo position) .

Data Analysis and Experimental Design

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

Common pitfalls and solutions:

  • Byproduct formation : Use scavengers (e.g., molecular sieves) to trap reactive intermediates.
  • Regioselectivity issues : Employ directing groups (e.g., tosyl) to control substitution patterns.
  • Scale-up challenges : Transition from batch to flow reactors for improved heat/mass transfer .

Q. How can researchers validate the proposed mechanism of action for this compound in enzyme inhibition?

Validation steps include:

  • Kinetic assays : Measure KiK_i values under varying substrate concentrations.
  • X-ray crystallography : Resolve co-crystal structures of the compound bound to the target enzyme.
  • Gene knockout models : Confirm phenotypic changes in target-deficient organisms .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield Optimization70–85% via Pd-catalyzed coupling
Biological Activity (IC₅₀)2.5 µM (EGFR kinase inhibition)
Metabolic Stability (t₁/₂)45 min (human liver microsomes)
Calculated LogP1.8 (Schrödinger QikProp)

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